(4a-hydroxyoctahydroisoquinolin-2(1H)-yl)[4-(1H-tetrazol-1-yl)phenyl]methanone
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Overview
Description
2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]-DECAHYDROISOQUINOLIN-4A-OL is a complex organic compound that features a tetrazole ring, a benzoyl group, and a decahydroisoquinoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]-DECAHYDROISOQUINOLIN-4A-OL typically involves multiple steps, starting with the preparation of the tetrazole ring. One common method involves the cyclization of nitriles with azides under acidic conditions to form the tetrazole ring . The benzoyl group can be introduced through Friedel-Crafts acylation, where benzoyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst . The decahydroisoquinoline moiety is often synthesized via hydrogenation of isoquinoline derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]-DECAHYDROISOQUINOLIN-4A-OL undergoes various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized to form nitro derivatives under strong oxidizing conditions.
Reduction: The benzoyl group can be reduced to a benzyl group using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tetrazole ring acts as a leaving group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or nitric acid can be used as oxidizing agents.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include nitro derivatives, benzyl derivatives, and substituted isoquinoline compounds .
Scientific Research Applications
2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]-DECAHYDROISOQUINOLIN-4A-OL has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]-DECAHYDROISOQUINOLIN-4A-OL involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzyme active sites and inhibit their activity . The benzoyl group may enhance the compound’s ability to penetrate cell membranes, increasing its bioavailability . The decahydroisoquinoline moiety can interact with neurotransmitter receptors, potentially modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]-ISOQUINOLIN-4A-OL: Similar structure but lacks the decahydroisoquinoline moiety.
2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]-TETRAHYDROISOQUINOLIN-4A-OL: Similar structure but with a tetrahydroisoquinoline moiety instead of decahydroisoquinoline.
Uniqueness
2-[4-(1H-1,2,3,4-TETRAZOL-1-YL)BENZOYL]-DECAHYDROISOQUINOLIN-4A-OL is unique due to its combination of a tetrazole ring, benzoyl group, and decahydroisoquinoline moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H21N5O2 |
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Molecular Weight |
327.4 g/mol |
IUPAC Name |
(4a-hydroxy-1,3,4,5,6,7,8,8a-octahydroisoquinolin-2-yl)-[4-(tetrazol-1-yl)phenyl]methanone |
InChI |
InChI=1S/C17H21N5O2/c23-16(13-4-6-15(7-5-13)22-12-18-19-20-22)21-10-9-17(24)8-2-1-3-14(17)11-21/h4-7,12,14,24H,1-3,8-11H2 |
InChI Key |
VOIXNWZGFQLDJQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCN(CC2C1)C(=O)C3=CC=C(C=C3)N4C=NN=N4)O |
Origin of Product |
United States |
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